

Spectroscopic Data for 2-Fluoro-4-nitrophenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: *2-Fluoro-4-nitrophenylacetonitrile*

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This technical guide provides a comprehensive analysis of the spectral data for the compound **2-Fluoro-4-nitrophenylacetonitrile**, a key intermediate in the synthesis of various organic molecules.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of 2-Fluoro-4-nitrophenylacetonitrile

2-Fluoro-4-nitrophenylacetonitrile, with the chemical formula $C_8H_5FN_2O_2$, serves as a crucial building block in organic synthesis.^{[1][2]} Its molecular structure, featuring a fluorine atom, a nitro group, and a nitrile group on a phenyl ring, makes it a versatile precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. Accurate spectral characterization is paramount to confirm its identity, purity, and structural integrity before its use in further synthetic steps.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the atomic arrangement and numbering convention used in

this guide.

Caption: Molecular structure of **2-Fluoro-4-nitrophenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, both ^1H and ^{13}C NMR spectra can be complex due to spin-spin coupling with the ^{19}F nucleus.[\[3\]](#)[\[4\]](#)

^1H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: A sample of **2-Fluoro-4-nitrophenylacetonitrile** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Caption: Workflow for acquiring a ^1H NMR spectrum.

Data Summary: While specific spectral data for **2-Fluoro-4-nitrophenylacetonitrile** is not readily available in the searched literature, predictions based on the analysis of similar structures, such as 4-(2-fluoro-4-nitrophenyl)morpholine[\[5\]](#) and other substituted phenylacetonitriles, can be made.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
CH_2	~4.0	s	-
Ar-H (adjacent to F)	~7.0-7.5	t	$J(\text{H},\text{H}) \approx 8-9$
Ar-H (adjacent to NO_2)	~8.0-8.3	m	-
Ar-H (adjacent to CH_2CN)	~7.8-8.1	m	-

Interpretation:

- The methylene protons (CH_2) are expected to appear as a singlet in the upfield region.
- The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom is anticipated to show a triplet due to coupling with the adjacent aromatic proton and the fluorine atom. The other aromatic protons will likely appear as complex multiplets.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule. The presence of fluorine introduces C-F coupling, which can be observed over multiple bonds.[\[3\]](#)[\[4\]](#)

Experimental Protocol: The sample preparation is similar to that for ^1H NMR. A proton-decoupled ^{13}C NMR spectrum is typically acquired to simplify the spectrum by removing C-H couplings.

Data Summary: Similar to the ^1H NMR data, specific ^{13}C NMR data for the target molecule is not available. The following table provides predicted chemical shifts and multiplicities based on related compounds.[\[5\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (J, Hz)
C-F	~150-160	d	$^1\text{J}(\text{C},\text{F}) \approx 250$
C- NO_2	~145-150	d	$^3\text{J}(\text{C},\text{F}) \approx 5-10$
C- CH_2CN	~120-130	d	$^3\text{J}(\text{C},\text{F}) \approx 5-10$
CH_2	~20-30	s	-
CN	~115-120	s	-
Aromatic CHs	~110-130	d	$^2\text{J}(\text{C},\text{F})$ or $^4\text{J}(\text{C},\text{F}) \approx 20-30$ or <5

Interpretation:

- The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant ($^1J(C,F)$).
- Other aromatic carbons will also exhibit smaller doublet splittings due to two-, three-, and four-bond couplings with the fluorine atom.[3]
- The methylene (CH_2) and nitrile (CN) carbons are expected to be singlets, assuming no significant long-range C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared. The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Caption: Workflow for acquiring an IR spectrum.

Data Summary: Based on the functional groups present in **2-Fluoro-4-nitrophenylacetonitrile**, the following characteristic absorption bands are expected.[6]

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C≡N (Nitrile)	~2220-2260	Medium
NO ₂ (Nitro) - Asymmetric Stretch	~1500-1570	Strong
NO ₂ (Nitro) - Symmetric Stretch	~1300-1370	Strong
C-F (Aryl Fluoride)	~1100-1250	Strong
C-H (Aromatic)	~3000-3100	Medium
C-H (Aliphatic - CH ₂)	~2850-2960	Medium
C=C (Aromatic)	~1450-1600	Medium-Weak

Interpretation: The presence of a sharp, medium-intensity peak around 2230 cm⁻¹ is a strong indicator of the nitrile group. Two strong absorption bands in the regions of 1550 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. A strong band in the 1100-1250 cm⁻¹ region would confirm the presence of the C-F bond. The aromatic and aliphatic C-H stretches will appear at their expected frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions.

Data Summary: For **2-Fluoro-4-nitrophenylacetonitrile** (MW: 180.14 g/mol), the following key ions are expected in the mass spectrum.[2][7]

m/z	Possible Fragment Ion
180	$[M]^+$ (Molecular Ion)
150	$[M - NO]^+$
134	$[M - NO_2]^+$
107	$[C_7H_4F]^+$

Interpretation: The molecular ion peak $[M]^+$ should be observed at m/z 180. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO_2 (46 amu), leading to fragment ions at m/z 150 and 134, respectively. Further fragmentation of the aromatic ring can also occur.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating characterization of **2-Fluoro-4-nitrophenylacetonitrile**. The expected spectral data, derived from the analysis of its functional groups and comparison with related structures, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. This guide underscores the importance of a multi-technique approach to spectroscopic analysis in modern chemical research and development.

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